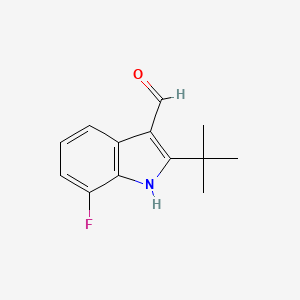

2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde

Description

2-tert-Butyl-7-fluoro-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by a tert-butyl group at position 2, a fluorine atom at position 7, and a formyl (-CHO) functional group at position 3. Its molecular formula is C₁₃H₁₄FNO (molecular weight: 219.26 g/mol). The aldehyde group at position 3 offers a versatile site for further functionalization, such as condensation reactions to form Schiff bases or heterocyclic derivatives.

Properties

IUPAC Name |

2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c1-13(2,3)12-9(7-16)8-5-4-6-10(14)11(8)15-12/h4-7,15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULVSIXUFWLHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C2=C(N1)C(=CC=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the tert-butyl and fluorine substituents. The final step involves the formylation of the indole ring to introduce the aldehyde group at the third position.

Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of Substituents: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst. The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.

Formylation: The final step involves the formylation of the indole ring, which can be achieved using Vilsmeier-Haack reaction, where the indole is treated with a mixture of DMF and POCl3 to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products Formed

Oxidation: 2-tert-butyl-7-fluoro-1H-indole-3-carboxylic acid.

Reduction: 2-tert-butyl-7-fluoro-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, enhancing its utility in organic synthesis.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly in anticancer and anti-inflammatory contexts. Its interactions with specific molecular targets make it a candidate for further exploration in drug discovery programs.

Medicine

The compound is being investigated as a lead compound in drug development targeting various diseases, particularly cancers. Its ability to inhibit specific enzymes involved in cancer cell proliferation suggests its potential as a therapeutic agent.

Industry

In industrial applications, this compound is utilized in the development of advanced materials and chemical sensors due to its unique chemical properties.

Research has demonstrated that derivatives of indole compounds exhibit significant antitumor properties. For instance:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2-tert-butyl derivative | KNS42 (glioblastoma) | 5.25 | Induces apoptosis via caspase activation |

| Similar indole compound | DAOY (medulloblastoma) | 4.75 | Inhibits cell proliferation through cell cycle arrest |

The biological activity is primarily attributed to its ability to interact with specific molecular targets within cancer cells. Proposed mechanisms include:

- Inhibition of Poly(ADP-ribose) polymerase (PARP) : This enzyme is crucial for DNA repair; inhibiting it can increase cell death in cancer cells.

- Induction of Apoptosis : The compound may activate apoptotic pathways by increasing pro-apoptotic proteins and decreasing anti-apoptotic factors.

- Cell Cycle Arrest : It can cause cell cycle arrest at G1/S or G2/M checkpoints, preventing cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

Key Observations:

This contrasts with 7-fluoro-1H-indole-3-carbaldehyde , which lacks bulky groups and may exhibit higher reactivity at the indole core. Fluorine at position 7 (common in the target compound and ) enhances electronic withdrawal, stabilizing the aromatic system and directing electrophilic substitution to specific positions.

Functional Group Diversity: The aldehyde group in the target compound and analogs enables condensation reactions, unlike 7-chloro-3-(difluoromethyl)-1H-indole , which lacks this functionality.

Applications in Drug Discovery: The tert-butyl group in the target compound may improve metabolic stability and membrane permeability compared to smaller substituents (e.g., methyl in ), making it advantageous for CNS-targeted pharmaceuticals. Analogs like 7-chloro-3-(difluoromethyl)-1H-indole are explicitly linked to agrochemical innovation, while the target compound’s aldehyde group suggests use in covalent inhibitor design.

Notes on Reactivity and Stability

- The aldehyde group is prone to oxidation, requiring inert storage conditions.

- Fluorine and tert-butyl substituents may synergistically enhance thermal stability, as seen in high-performance polymers derived from similar indole frameworks.

Biological Activity

2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C13H14FNO, and it has a molecular weight of 219.25 g/mol. This compound has garnered attention for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound features:

- A tert-butyl group at the 2-position,

- A fluorine atom at the 7-position,

- An aldehyde functional group at the 3-position.

These structural elements contribute to its reactivity and interaction with biological targets, enhancing its potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound demonstrated an IC50 range of 2.43–7.84 μM against MDA-MB-231 cells, indicating significant cytotoxicity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 |

Additionally, the compound has been shown to induce apoptosis in cancer cells, enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death .

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties, and this compound is no exception. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially serving as a lead compound for developing new antimicrobial agents .

Antitubercular and Antidiabetic Activities

The compound has also been reported to possess antitubercular activity, which can be crucial in combating tuberculosis infections. Furthermore, some studies suggest potential antidiabetic effects, indicating a broader spectrum of biological activity .

The mechanism by which this compound exerts its biological effects primarily involves its ability to interact with specific molecular targets within cells. The indole core can bind to various receptors and enzymes, modulating their activity. The aldehyde group facilitates covalent interactions with nucleophilic residues in proteins, potentially leading to inhibition or activation of critical biological pathways .

Case Studies

A recent study focused on the synthesis and biological evaluation of indole derivatives highlighted the promising anticancer properties of compounds similar to this compound. The study reported that modifications to the indole structure could enhance selectivity and potency against specific cancer cell lines .

Another investigation into indole derivatives revealed their potential as inhibitors of key kinases involved in cancer progression, suggesting that structural variations could lead to improved therapeutic profiles .

Q & A

Q. What are the recommended synthetic routes for 2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves indole ring formation followed by functionalization. For example:

Indole Core Construction : Use a Fischer indole synthesis with tert-butyl-substituted hydrazines and fluorinated ketones under acidic conditions.

Formylation at C3 : Apply Vilsmeier-Haack formylation (POCl3/DMF) to introduce the aldehyde group .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0–5°C for formylation to prevent over-oxidation) and stoichiometric ratios (e.g., 1.2 equiv. of POCl3 for complete activation). Purify via column chromatography (hexane/ethyl acetate gradient) .

Q. How can researchers ensure purity and characterize this compound spectroscopically?

- Methodological Answer :

- Purity : Use recrystallization (e.g., ethanol/water mixtures) followed by HPLC (C18 column, acetonitrile/water mobile phase). Target >98% purity for biological assays .

- Characterization :

- 1H/13C NMR : Confirm tert-butyl (δ ~1.4 ppm, singlet) and fluorine (split peaks due to coupling). Aldehyde proton appears at δ ~10.2 ppm .

- HRMS : Verify molecular ion [M+H]+ at m/z 249.1234 (calculated for C13H15FNO).

- IR : Aldehyde C=O stretch at ~1680 cm⁻¹ .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., POCl3) .

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent aldehyde oxidation .

- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation (e.g., dichloromethane/hexane) to obtain single crystals.

- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Use SHELXL for structure solution. Key parameters:

- R-factors : Aim for R1 < 5% (high-resolution data).

- Disorder Modeling : Address tert-butyl group disorder with PART instructions .

- Validation : Check CIF files for geometric outliers using PLATON .

Q. What computational strategies predict the reactivity of the aldehyde group in medicinal chemistry applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian16 to compute electrophilicity indices (e.g., Fukui functions) at the aldehyde carbon.

- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding (aldehyde O) and hydrophobic contacts (tert-butyl/fluoro groups) .

- SAR Analysis : Compare with analogs (e.g., 6-iodo-indole-3-carbaldehyde) to correlate electronic effects (fluorine’s –I effect) with activity .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Systematically review assay conditions (e.g., cell lines, IC50 protocols). For example, discrepancies in cytotoxicity may arise from differing serum concentrations in cell media .

- Control Experiments : Replicate studies with standardized positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., Western blot vs. flow cytometry) .

- Statistical Rigor : Apply Bonferroni correction for multiple comparisons and report effect sizes with 95% CIs .

Q. What experimental designs mitigate resource depletion in longitudinal studies involving this compound?

- Methodological Answer :

- Resource Conservation : Use staggered synthesis batches to avoid compound degradation over time.

- Sampling Strategy : Implement Latin square designs to reduce the number of replicates while maintaining statistical power .

- Data Triangulation : Combine HPLC purity checks, bioactivity assays, and stability studies (e.g., accelerated aging at 40°C/75% RH) to validate consistency .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting NMR data for the tert-butyl group in different solvents?

- Methodological Answer :

- Solvent Effects : Compare DMSO-d6 (hydrogen bonding with aldehyde) vs. CDCl3 (no H-bonding). Tert-butyl peaks may split in DMSO due to restricted rotation .

- Variable Temperature NMR : Acquire spectra at 25°C and –40°C to observe coalescence of split peaks, confirming dynamic effects .

- 2D NMR : Use HSQC to correlate 13C-1H signals and exclude impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.